![molecular formula C13H12N2S B14619203 {[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-45-2](/img/structure/B14619203.png)
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is a complex organic compound that features an indole moiety linked to a sulfanyl group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the sulfanylating agent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of {[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states. The acetonitrile group can participate in nucleophilic addition reactions, affecting cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Prop-2-en-1-yl)-1H-indole: Lacks the sulfanyl and acetonitrile groups.
1H-indole-3-thiol: Contains a thiol group instead of the sulfanyl group.
3-(1H-indol-3-yl)acetonitrile: Lacks the prop-2-en-1-yl group.
Uniqueness
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the indole moiety, sulfanyl group, and acetonitrile group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
61021-45-2 |
|---|---|
Formule moléculaire |
C13H12N2S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
2-(1-prop-2-enylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H12N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h2-6,10H,1,8-9H2 |
Clé InChI |
ZZOMZIIRFFFPAL-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=C(C2=CC=CC=C21)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
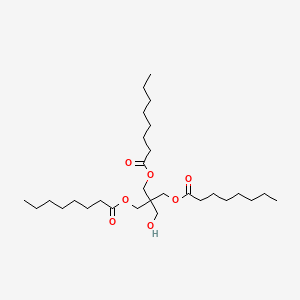
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)

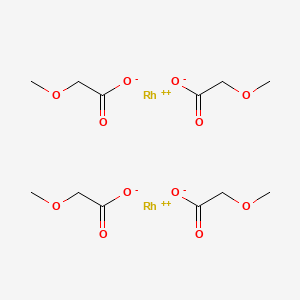
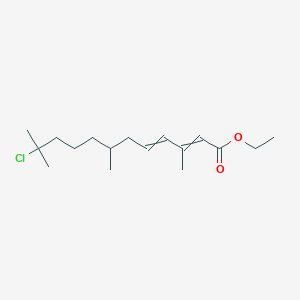
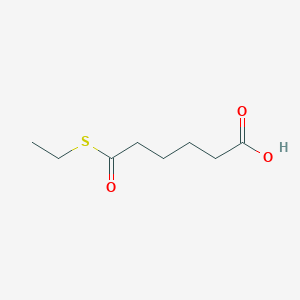
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

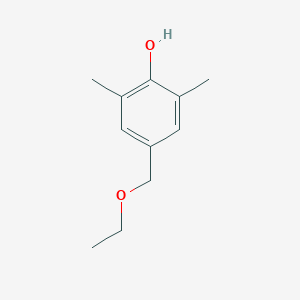
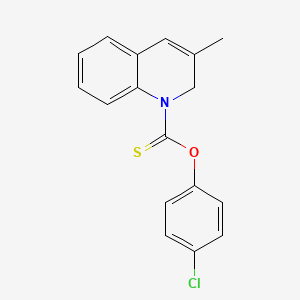
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)


